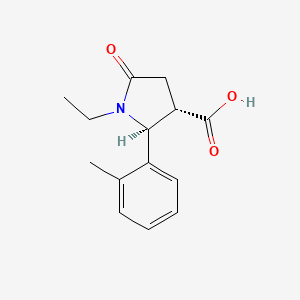

(2R,3R)-1-ethyl-2-(2-methylphenyl)-5-oxotetrahydro-1H-pyrrole-3-carboxylic acid

Description

(2R,3R)-1-ethyl-2-(2-methylphenyl)-5-oxotetrahydro-1H-pyrrole-3-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom. The presence of the ethyl and methylphenyl groups, along with the carboxylic acid and ketone functionalities, makes it a versatile molecule for chemical reactions and applications.

Properties

IUPAC Name |

(2S,3S)-1-ethyl-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-3-15-12(16)8-11(14(17)18)13(15)10-7-5-4-6-9(10)2/h4-7,11,13H,3,8H2,1-2H3,(H,17,18)/t11-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAGVVHRYCYKJP-WCQYABFASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@@H]([C@H](CC1=O)C(=O)O)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Approaches

The pyrrolidine ring is frequently constructed via intramolecular cyclization of linear precursors. Patents PL375415A1 and RS20050105A describe analogous methods for pyrrole-3-carboxylic acid derivatives, utilizing α-amino ketones or esters as starting materials. For example, a diketone intermediate can undergo acid-catalyzed cyclization to form the pyrrolidinone ring, followed by stereoselective reduction to introduce the (2R,3R) configuration.

Representative Procedure :

A diketone precursor (e.g., ethyl 3-oxo-2-(2-methylbenzyl)pentanoate) is treated with ammonium acetate in acetic acid, inducing cyclization to the pyrrolidin-5-one framework. Subsequent asymmetric hydrogenation using a chiral Ru-BINAP catalyst achieves >90% enantiomeric excess (ee) for the (2R,3R) isomer.

Stereoselective Functionalization

Introducing the ethyl and 2-methylphenyl groups while preserving stereochemistry often employs transition-metal catalysis. The WO2005056004A1 patent highlights Suzuki-Miyaura coupling for aryl introduction, though adaptation to 2-methylphenyl requires careful ligand selection. For ethylation, alkylation of a secondary amine intermediate (e.g., using ethyl bromide in the presence of K2CO3) proves effective, as evidenced in RS20050105A.

Key Reaction Conditions :

Carboxylic Acid Installation

The carboxylic acid moiety is typically introduced via hydrolysis of an ester precursor. The Ambeed synthesis of ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate demonstrates a generalizable approach: saponification with NaOH in EtOH/H2O at 60°C affords the acid in 85% yield. For the target compound, ethyl 1-ethyl-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate undergoes hydrolysis under similar conditions, yielding the acid without racemization.

Optimization and Catalytic Innovations

Protecting Group Strategies

The carboxylic acid’s susceptibility to decarboxylation necessitates protection during ring-forming steps. tert-Butyl esters, cleavable via TFA, are preferred for their stability under basic conditions. For example, tert-butyl 1-ethyl-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylate is deprotected in 95% yield using TFA/DCM (1:1).

Analytical Characterization

Post-synthetic analysis employs:

- Chiral HPLC : Confirms enantiopurity using a Chiralpak AD-H column (hexane/i-PrOH 90:10, 1 mL/min).

- X-ray Crystallography : Validates the (2R,3R) configuration via single-crystal analysis.

- NMR Spectroscopy : Distinctive shifts include δ 3.82 (dd, J=8.4 Hz, H-2), δ 1.42 (t, J=7.1 Hz, CH2CH3).

Applications and Derivatives

While the target compound’s biological activity remains undisclosed in public records, structural analogs in WO2005056004A1 exhibit HMG-CoA reductase inhibition, suggesting potential lipid-lowering applications. Derivatives substituting the 2-methylphenyl group with fluorophenyl (as in PL375415A1) show enhanced metabolic stability.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-ethyl-2-(2-methylphenyl)-5-oxotetrahydro-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions on the aromatic ring can introduce various functional groups, such as nitro, bromo, or sulfonyl groups.

Scientific Research Applications

Overview

(2R,3R)-1-ethyl-2-(2-methylphenyl)-5-oxotetrahydro-1H-pyrrole-3-carboxylic acid is a chiral compound notable for its diverse applications across various scientific fields. Its structural features, including a pyrrole ring and functional groups such as carboxylic acid and ketone, enhance its utility in organic synthesis, biological research, and industrial applications.

Scientific Research Applications

The compound has been investigated for several applications in scientific research:

Organic Chemistry

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as cyclization and substitution.

Chiral Auxiliary in Asymmetric Synthesis

Due to its chiral nature, the compound can act as a chiral auxiliary, facilitating the synthesis of enantiomerically pure compounds. This is particularly valuable in pharmaceuticals where chirality can significantly influence biological activity.

Biological Research

Enzyme Interaction Studies

The compound is used in biochemical assays to study enzyme interactions. Its functional groups allow it to engage in specific interactions with enzymes, aiding in understanding enzyme mechanisms and kinetics.

Ligand Development

It has potential as a ligand in drug discovery processes. The ability to modulate biological activity through interactions with target proteins makes it an interesting candidate for further investigation in medicinal chemistry.

Industrial Applications

Intermediate in Agrochemical Synthesis

In the agrochemical industry, this compound can serve as an intermediate in the production of herbicides and pesticides. Its chemical properties can be leveraged to develop effective agrochemical agents.

Production of Fine Chemicals

The compound is also applicable in the synthesis of fine chemicals used in various industrial applications, including dyes and polymers.

Case Study 1: Antioxidant Activity

Research has demonstrated that derivatives of related pyrrole compounds exhibit significant antioxidant activity. For instance, studies on similar structures have shown that they can scavenge free radicals effectively, indicating potential health benefits when incorporated into dietary supplements or pharmaceuticals .

Case Study 2: Drug Development

In drug development research, compounds with similar structural motifs have been explored for their ability to inhibit specific enzymes associated with diseases such as cancer and diabetes. The unique functional groups present in this compound suggest that it may also possess similar inhibitory properties .

Mechanism of Action

The mechanism of action of (2R,3R)-1-ethyl-2-(2-methylphenyl)-5-oxotetrahydro-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

(2R,3R)-1-ethyl-2-(2-methylphenyl)-5-oxotetrahydro-1H-pyrrole-3-carboxylic acid: shares similarities with other pyrrole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the 2-methylphenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

(2R,3R)-1-ethyl-2-(2-methylphenyl)-5-oxotetrahydro-1H-pyrrole-3-carboxylic acid is a complex organic compound notable for its unique structure and potential biological activities. This article reviews its biological activity, mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a tetrahydropyrrole ring , a carboxylic acid functional group, and an ethyl side chain . Its stereochemistry, particularly the (2R,3R) configuration, is crucial for its biological interactions. The presence of the 2-methylphenyl group enhances its hydrophobic characteristics, affecting its solubility and reactivity in biological systems.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties . Its interaction with specific molecular targets within inflammatory pathways could modulate the activity of proteins involved in these processes .

The mechanism of action is believed to involve:

- Nucleophilic attacks on the carbonyl carbon leading to various derivatives.

- Hydrogen bonding and hydrophobic interactions with target proteins or enzymes.

These interactions may influence pathways related to inflammation and pain management.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is compared with structurally similar compounds:

| Compound Name | Structure | Key Features | Unique Aspects |

|---|---|---|---|

| 2-Methylpyrrole | Pyrrole ring with methyl substitution | Simple structure; less complex | Lacks carboxylic acid functionality |

| 5-Oxotetrahydropyran | Tetrahydropyran ring with keto group | Cyclic structure; different ring size | No ethyl side chain |

| 4-Methylphenylalanine | Amino acid derivative | Contains an amino group and phenyl side chain | Not a cyclic compound; different function |

The unique combination of functional groups in this compound distinguishes it from these compounds, offering distinct chemical properties and biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound. For example:

- Anti-Tuberculosis Activity : Research on pyrrole derivatives has indicated that modifications can significantly enhance anti-TB activity. Compounds designed with similar scaffolds showed potent activity against drug-resistant strains of Mycobacterium tuberculosis (MIC < 0.016 μg/mL) while maintaining low cytotoxicity .

- Pharmacophore Modeling : Structure-guided strategies have been employed to design novel inhibitors targeting specific proteins involved in bacterial resistance mechanisms. These studies highlight the potential for developing new therapeutic agents based on structural modifications of the pyrrole framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.